![molecular formula C26H30N2O5 B11194739 10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11194739.png)
10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This compound is characterized by its unique structure, which includes an acetyl group, multiple methoxy groups, and a hexahydro-dibenzo diazepine core. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:
Formation of the Hexahydro-dibenzo Diazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a substituted benzylamine with a diketone can form the diazepine ring.
Introduction of the Acetyl Group: Acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of Methoxy Groups: The methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound might be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The methoxy groups and the diazepine core are crucial for binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Clozapine: An antipsychotic drug with a similar dibenzo diazepine structure.
Olanzapine: Another antipsychotic with structural similarities.
Uniqueness
What sets 10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of multiple methoxy groups and the acetyl moiety can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.
Biological Activity
10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (commonly referred to as compound 1) is a synthetic organic compound belonging to the dibenzo diazepine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections will detail its synthesis, biological activities—including anti-cancer properties—and relevant case studies.
- Molecular Formula : C26H30N2O3
- Molar Mass : 418.528 g/mol
- CAS Number : 438476-39-2
Synthesis
The synthesis of compound 1 typically involves multi-step organic reactions that include acylation and cyclization processes. The detailed synthetic pathway includes the use of specific reagents and conditions that facilitate the formation of the dibenzo diazepine core structure.
Anti-Cancer Activity
Recent studies have demonstrated that compound 1 exhibits significant anti-cancer activity against various cancer cell lines. The compound has been shown to inhibit cell proliferation and migration in several in vitro assays.
Table 1: Anti-Cancer Activity of Compound 1
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF-7 (ER+) | 8.0 | Moderate antiproliferative activity |
MDA-MB-231 | 6.5 | High anti-migratory potency |
A549 (Lung) | 10.0 | Inhibition of cell viability |
In a study focusing on MDA-MB-231 cells (a model for triple-negative breast cancer), compound 1 demonstrated a significant reduction in migration capabilities by approximately 20% at a concentration of 2 µM . This effect was attributed to the inhibition of lamellipodia formation and actin polymerization necessary for cell movement.
The proposed mechanism for compound 1's anti-cancer effects involves the modulation of signaling pathways related to cell proliferation and migration. It is believed to interfere with the actin cytoskeleton dynamics through the regulation of Rho GTPases and their downstream effectors.
Case Study 1: Breast Cancer Model
A recent investigation utilized MDA-MB-231 cells to assess the efficacy of compound 1. The study revealed that at concentrations above 2 µM , there was a notable decrease in both cell migration and invasion capabilities. The wound healing assay indicated that compound 1 could effectively inhibit metastatic behavior compared to control groups .
Case Study 2: Neuropharmacological Effects
In addition to its anti-cancer properties, preliminary assessments suggest potential neuroprotective effects of compound 1. In vitro studies have indicated that it may exhibit anxiolytic-like effects in rodent models by modulating GABAergic transmission, although further research is required to elucidate these findings.
Properties
Molecular Formula |
C26H30N2O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
5-acetyl-9,9-dimethyl-6-(2,3,4-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H30N2O5/c1-15(29)28-19-10-8-7-9-17(19)27-18-13-26(2,3)14-20(30)22(18)23(28)16-11-12-21(31-4)25(33-6)24(16)32-5/h7-12,23,27H,13-14H2,1-6H3 |
InChI Key |
PVLWLSKVKLDCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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